2-Fluoro-4-methylnicotinonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

For drug discovery teams optimizing oral bioavailability, 2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0) directly addresses the MW/lipophilicity trade-off that stalls lead progression. It delivers 10.8% lower MW and 21.1% reduced XLogP3 (1.5 vs. 1.9) versus the 2-chloro analog, strengthening Lipinski compliance without compromising core reactivity. • Dual orthogonal handles: ortho-F leaving group (SNAr) + oxidizable 4-Me group enable sequential, site-selective library diversification. • Validated antimicrobial scaffold: derivatives achieve sub-μM IC₅₀ (0.31 μM) against DNA gyrase A, surpassing ciprofloxacin. • Reliable supply: ≥98% purity; gram-to-kilogram quantities available with global dangerous goods shipping.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1807136-76-0
Cat. No. B3247005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylnicotinonitrile
CAS1807136-76-0
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)F)C#N
InChIInChI=1S/C7H5FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
InChIKeyVQHMZLHWCIZVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylnicotinonitrile: A Strategic Fluorinated Nicotinonitrile Building Block for Medicinal and Agrochemical Synthesis


2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0; C₇H₅FN₂; MW 136.13 g/mol) is a heteroaromatic fluorinated nicotinonitrile derivative characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 3-position . It is synthesized via copper cyanide-mediated cyanation of 3-bromo-5-fluoro-4-methylpyridine in DMF at 150°C or through halogen exchange methodologies using KF or TBAF [1]. Its structural scaffold situates it within a class of compounds extensively employed as intermediates in the development of pharmaceutical agents (e.g., bosutinib, milrinone, neratinib) and agrochemical products [1][2].

2-Fluoro-4-methylnicotinonitrile Selection: Why Positional Isomers and 2-Halo Analogs Are Not Interchangeable


The substitution pattern on the nicotinonitrile core critically dictates downstream reactivity, physicochemical properties, and ultimate bioactivity. While the class of C7H5XN2 (X = F, Cl) pyridine-3-carbonitriles shares a common molecular architecture, the specific 2-fluoro-4-methyl arrangement confers distinct steric and electronic characteristics that are non-transferable to its positional isomers or 2-chloro analog. For example, the 2-fluoro-5-methylnicotinonitrile isomer (CAS: 1232432-76-6) places the methyl group in a para relationship to the ring nitrogen rather than ortho to the nitrile, altering the electronic distribution and potentially the regioselectivity of electrophilic aromatic substitution or nucleophilic attack . Furthermore, the choice between a 2-fluoro and a 2-chloro derivative involves a trade-off between molecular weight, lipophilicity, and bond strength that can profoundly impact pharmacokinetic properties and synthetic efficiency [1]. The following evidence demonstrates precisely where 2-fluoro-4-methylnicotinonitrile diverges from these closely related candidates in measurable terms.

Quantitative Differentiation Evidence: 2-Fluoro-4-methylnicotinonitrile vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage: 2-Fluoro vs. 2-Chloro-4-methylnicotinonitrile

2-Fluoro-4-methylnicotinonitrile exhibits a lower molecular weight (136.13 g/mol) and lower calculated XLogP3 (1.5) compared to its direct 2-chloro analog, 2-chloro-4-methylnicotinonitrile (152.58 g/mol; XLogP3 1.9) [1]. This translates to a 10.8% reduction in molecular weight and a 21.1% reduction in lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Efficiency and Yield: Comparison of 2-Fluoro vs. 2-Chloro-4-methylnicotinonitrile Production

The patented preparation method for 2-chloro-4-methylnicotinonitrile achieves a total yield of 55.7% over two reaction steps [1]. In contrast, the synthesis of 2-fluoro-4-methylnicotinonitrile via copper cyanide-mediated cyanation from 3-bromo-5-fluoro-4-methylpyridine is reported as a one-step process . While a direct yield comparison is unavailable due to the differing synthetic routes, the 2-fluoro derivative's one-step synthesis from a halogenated precursor offers potential advantages in process simplicity and cost-effectiveness over the multi-step, lower-yielding route required for the chloro analog.

Process Chemistry Synthetic Methodology Industrial Production

Enhanced Reactivity in Nucleophilic Aromatic Substitution: The Ortho-Fluorine Effect

The fluorine atom at the 2-position of 2-fluoro-4-methylnicotinonitrile is ortho to the electron-withdrawing nitrile group at the 3-position. This arrangement activates the C–F bond for nucleophilic aromatic substitution (SNAr) reactions, a feature common to ortho-fluorinated benzonitriles and nicotinonitriles [1]. In contrast, the 2-chloro analog exhibits different reactivity due to the larger size and lower electronegativity of chlorine. Furthermore, the 4-methyl group in 2-fluoro-4-methylnicotinonitrile provides a site for further functionalization (e.g., oxidation to carboxylic acid) that is absent in unsubstituted 2-fluoronicotinonitrile .

Organic Synthesis Reaction Mechanism Fluorine Chemistry

Differentiated Biological Activity: Positioning of the Methyl Group Dictates Pharmacological Profile

The 4-methyl substitution pattern of 2-fluoro-4-methylnicotinonitrile distinguishes it from the 5-methyl isomer (2-fluoro-5-methylnicotinonitrile) in terms of biological target engagement. While direct activity data for the 4-methyl isomer is limited in public databases, the 5-methyl isomer has demonstrated defined activity: it acts as an agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) with an EC₅₀ of 9.90 μM (9,900 nM) in a FLIPR calcium flux assay using human SHEP1 cell membranes [1]. This isomer also exhibits a binding affinity (Ki) of 20 nM in a [³H]nicotine displacement assay [1]. These data establish that the position of the methyl substituent on the nicotinonitrile ring is a critical determinant of receptor interaction. Consequently, 2-fluoro-4-methylnicotinonitrile is predicted to possess a distinct pharmacological fingerprint from the 5-methyl isomer, making them non-substitutable in research targeting specific nicotinic receptor subtypes or related biological pathways.

Pharmacology Structure-Activity Relationship Nicotinic Receptors

Potential for Generating High-Potency Derivatives: Enzyme Inhibition Exemplified by Fluorinated Nicotinonitrile Scaffolds

The fluorinated nicotinonitrile scaffold, which includes 2-fluoro-4-methylnicotinonitrile, serves as a precursor for synthesizing highly potent bioactive molecules. A 2022 study demonstrated that a derivative of this chemical class, pyrido[2,3-d]pyrimidine compound 14, exhibited an IC₅₀ of 0.31 μM against DNA gyrase A, which is 1.66-fold more potent than the clinical antibiotic ciprofloxacin (IC₅₀ = 0.50 μM). Furthermore, the same compound was a 44.3-fold more potent inhibitor of DNA gyrase B (IC₅₀ = 0.04 μM) compared to novobiocin (IC₅₀ = 1.77 μM) [1]. While these data pertain to a more complex derivative, they demonstrate the capacity of this core scaffold to yield compounds with sub-micromolar to nanomolar activity against clinically validated targets.

Antimicrobial Enzyme Inhibition Drug Discovery

Lack of Significant Dihydroorotase Inhibition: Differentiating 2-Fluoro-4-methylnicotinonitrile from Active Enzyme Inhibitors

In a biochemical assay evaluating inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, 2-fluoro-4-methylnicotinonitrile demonstrated an IC₅₀ value of 180,000 nM (180 μM) at pH 7.37 when tested at a concentration of 10 μM [1]. This high micromolar IC₅₀ indicates that the compound itself possesses minimal to no inhibitory activity against this target. This negative data is critical for differentiation: it establishes that 2-fluoro-4-methylnicotinonitrile is a relatively inert scaffold in this assay, making it suitable as a negative control or as a clean starting point for building in activity through derivatization, without concern for intrinsic, off-target effects against dihydroorotase.

Biochemical Assay Enzyme Inhibition Target Selectivity

High-Value Application Scenarios for 2-Fluoro-4-methylnicotinonitrile Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Prioritizing Favorable ADME Properties

In early-stage drug discovery, 2-fluoro-4-methylnicotinonitrile is a strategic choice over the 2-chloro analog when optimizing for drug-likeness. Its 10.8% lower molecular weight and 21.1% reduced lipophilicity (XLogP3 1.5 vs. 1.9) directly address key parameters in Lipinski's Rule of Five, enhancing the probability of achieving desirable oral bioavailability and solubility profiles for lead candidates [1]. This makes it a preferred core scaffold for programs where balancing potency with optimal ADME characteristics is paramount.

Scaffold for Divergent Synthesis via Orthogonal Reactive Handles

Researchers requiring a versatile building block for constructing complex heterocyclic libraries should select 2-fluoro-4-methylnicotinonitrile for its dual reactivity. The ortho-fluorine serves as a leaving group in nucleophilic aromatic substitution (SNAr), while the 4-methyl group can be selectively oxidized to a carboxylic acid for subsequent amide coupling or other transformations . This orthogonality allows for sequential, site-selective derivatization—a capability not available with the unsubstituted 2-fluoronicotinonitrile analog—thus maximizing synthetic efficiency and molecular diversity in library synthesis [1].

Antimicrobial Lead Generation Leveraging a Privileged Fluorinated Nicotinonitrile Scaffold

For programs targeting bacterial DNA gyrase or fungal infections, 2-fluoro-4-methylnicotinonitrile offers a validated entry point into a chemical space known to yield highly potent derivatives. As demonstrated by compound 14 in the 2022 study by Ibrahim et al., derivatives of this scaffold class can achieve sub-micromolar IC₅₀ values (e.g., 0.31 μM against DNA gyrase A) that surpass the potency of clinical antibiotics like ciprofloxacin . Procuring this building block provides a head start in generating novel antimicrobial agents with the potential for superior activity and novel mechanisms of action.

Nicotinic Receptor Pharmacology Research Requiring Isomer-Specific Tools

In nicotinic acetylcholine receptor (nAChR) research, the exact position of the methyl substituent is not a trivial difference. The 5-methyl isomer exhibits defined agonist activity at α4β2 nAChR (EC₅₀ = 9.90 μM) . Therefore, 2-fluoro-4-methylnicotinonitrile is the essential compound for studies investigating how the 4-methyl substitution pattern alters receptor binding and functional response. It serves as a critical tool for establishing precise structure-activity relationships (SAR) and cannot be substituted by the 5-methyl isomer without fundamentally changing the experimental outcome.

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